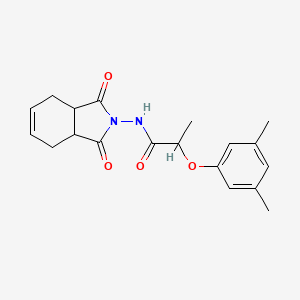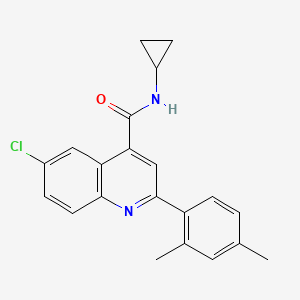![molecular formula C10H15N3OS2 B4267703 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267703.png)
2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide
Vue d'ensemble
Description
2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide, also known as IMH or ThioTEPA, is a synthetic compound that has been extensively researched for its potential applications in medicine. It is a member of the alkylating agent family, which means it can bind to DNA and prevent cells from dividing. This property makes it useful in cancer treatment, as it can kill cancer cells by preventing them from replicating.
Mécanisme D'action
2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide works by binding to DNA and forming covalent bonds with the nucleotide bases. This prevents the DNA from replicating, leading to cell death. 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide is a bifunctional alkylating agent, which means it can form cross-links between DNA strands, further preventing cell division. This mechanism of action is similar to other alkylating agents, such as cisplatin and cyclophosphamide.
Biochemical and Physiological Effects:
2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, leading to cell death. It can also cause oxidative stress, which can lead to inflammation and cell damage. 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to have immunosuppressive properties, which may make it useful in treating autoimmune diseases. It can also cause bone marrow suppression, which can lead to anemia and other blood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied for its potential applications in cancer treatment, making it a useful tool for cancer research. However, 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide also has several limitations. It is a toxic compound that can cause DNA damage and other physiological effects. It is also difficult to work with, as it requires specialized handling and storage.
Orientations Futures
There are several future directions for research on 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide. One potential area of research is the development of new analogs of 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide with improved efficacy and safety profiles. Another area of research is the use of 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, research on the immunosuppressive properties of 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide may lead to new treatments for autoimmune diseases.
Applications De Recherche Scientifique
2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide has been extensively researched for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast cancer, ovarian cancer, and leukemia. 2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide works by binding to DNA and preventing cells from dividing, leading to cell death. It has also been shown to have immunosuppressive properties, which may make it useful in treating autoimmune diseases.
Propriétés
IUPAC Name |
1-methyl-3-[(5-propan-2-ylthiophene-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-6(2)8-4-7(5-16-8)9(14)12-13-10(15)11-3/h4-6H,1-3H3,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDTSWHSNZIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-{[5-(propan-2-yl)thiophen-3-yl]carbonyl}hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267627.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4267631.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4267641.png)

![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4267664.png)
![N-(4-chlorobenzyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267679.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267682.png)
![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4267688.png)
![N-(2,4-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267695.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267708.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4267715.png)
![2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267727.png)

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267737.png)